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Compound of Interest

Compound Name: Psb-KD107

Cat. No.: B10794380

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vitro experimental use of
Psb-KD107, a potent and selective agonist for the G-protein-coupled receptor GPR18.[1][2]
This document outlines detailed protocols for key assays, summarizes quantitative data, and
illustrates the known signaling pathways.

Overview of Psb-KD107

Psb-KD107 is a first-in-class, non-lipid-like agonist of GPR18, demonstrating higher potency
and efficacy than the natural cannabinoid agonist A9-tetrahydrocannabinol (THC) in a -
arrestin recruitment assay.[1][2] It is selective for GPR18 over the cannabinoid receptors CBa1,
CB2z, and GPR55.[3] In vitro studies have highlighted its potential in cardiovascular research,
particularly for its vasorelaxant effects, and in immunology due to its anti-inflammatory
properties.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of Psb-KD107.

Table 1: Vasorelaxant Activity of Psb-KD107
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Parameter Value Conditions

Phenylephrine-precontracted
pICso 5.22 £ 0.020 endothelium-intact rat aortic

rings

. . Phenylephrine (1 uM) pre-
Maximal Relaxation ~80% at 100 uM o
contracted rat aortic rings

Table 2: Antioxidant Activity of Psb-KD107

Assay Finding Concentration Range
Ferric Reducing Antioxidant Reduces 131 pmoles of Fe3+
100-1000 pM
Power (FRAP) per 100 pmoles of compound
2,2-diphenyl-1-picryl-hydrazyl- No significant radical .
) o Not specified
hydrate (DPPH) scavenging activity
Table 3: Anti-inflammatory Activity of Psb-KD107
Cell Line Parameter Effect Concentration
_ ) Nitric Oxide (NO) Reduction of LPS- N
BV-2 microglial cells Not specified

production induced NO

Pro-inflammatory )
_ _ _ Reduction of LPS- "
BV-2 microglial cells cytokine mRNA (IL-1B3, ) Not specified
induced expression
IL-6, TNF-a)

Human myogenic
cells (from DMD Myogenic capability Enhancement 10 uM

patients)

Signaling Pathway of Psb-KD107

Psb-KD107 exerts its effects primarily through the activation of the GPR18 receptor, which is
coupled to Gi/GO proteins. This activation is thought to initiate a signaling cascade that involves
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the PI3K/Akt and ERK1/2 pathways, leading to the activation of endothelial nitric oxide
synthase (eNOS) and subsequent nitric oxide (NO) production. The generated NO then
stimulates guanylate cyclase in vascular smooth muscle cells, increasing cyclic guanosine
monophosphate (cGMP) levels. This leads to the activation of protein kinase G (PKG), which in
turn opens potassium (K*) channels. The resulting hyperpolarization of the cell membrane
causes the closure of voltage-gated calcium (Ca2*) channels, reducing intracellular Caz+ and
leading to vasorelaxation.

Vascular Smooth Muscle Cell

Click to download full resolution via product page

Caption: Psh-KD107 signaling pathway in vasorelaxation.

Experimental Protocols
Vasorelaxation Assay in Rat Aortic Rings

This protocol details the procedure for assessing the vasorelaxant effects of Psb-KD107 on
isolated rat aortic rings pre-contracted with phenylephrine.
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Isolate Thoracic Aorta from Rat

:

Cut into 2-3 mm Rings

:

Mount Rings in Organ Bath
(Krebs-Henseleit, 37°C, 95% 02/5% CO2)

:

Equilibrate under 1g Tension (60 min)

:

Induce Contraction with Phenylephrine (1 pM)

l

Add Cumulative Concentrations of Psb-KD107
(0.3 - 100 pm)

:

Record Isotonic Contractions

:

Analyze Data to Determine pIC50
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Caption: Experimental workflow for the vasorelaxation assay.

Materials:
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o Male Wistar rats

o Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaClz 2.5, KH2POa4 1.2, MgSOa4 1.2,
NaHCOs 25, glucose 11.1)

e Phenylephrine hydrochloride

e Psbh-KD107

e Organ bath system with isotonic transducers

» Data acquisition system

Procedure:

e Humanely euthanize the rat and excise the thoracic aorta.

» Carefully remove adhering connective and adipose tissue and cut the aorta into 2-3 mm wide
rings.

e Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at
37°C and continuously gassed with 95% Oz and 5% CO..

» Allow the rings to equilibrate for 60 minutes under a resting tension of 1g, washing them with
fresh Krebs-Henseleit solution every 15 minutes.

 Induce a stable contraction with 1 uM phenylephrine.

» Once the contraction is stable, add Psb-KD107 in a cumulative concentration-dependent
manner (from 0.3 uM to 100 pM).

» Record the relaxation response until a maximal effect is observed.
o Data is expressed as a percentage of relaxation from the phenylephrine-induced contraction.
o Calculate the plCso value from the concentration-response curve.

To study the mechanism:
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» Endothelium dependency: Mechanically remove the endothelium in a subset of rings before
mounting.

e NO-synthase inhibition: Pre-incubate rings with L-NAME (100 uM) for 30 minutes before
adding phenylephrine.

e Potassium channel involvement: Pre-incubate rings with Tetraethylammonium (TEA, 1 mM),
a non-selective K+ channel blocker, before adding phenylephrine.

Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol measures the antioxidant potential of Psb-KD107 by its ability to reduce ferric
(Fe3*) to ferrous (Fe2*) ions.

Materials:
e Psh-KD107
e Ascorbic acid (as a reference compound)
e FRAP reagent:
o 300 mM Acetate buffer (pH 3.6)
o 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCI
o 20 mM FeCls3-6H20
o Mix in a 10:1:1 ratio just before use.
e Spectrophotometer
Procedure:
e Prepare a range of concentrations of Psh-KD107 (e.g., 100—1000 puM).
» Prepare a standard curve using ascorbic acid.

e Add a small volume of the Psb-KD107 solution or standard to the FRAP reagent.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b10794380?utm_src=pdf-body
https://www.benchchem.com/product/b10794380?utm_src=pdf-body
https://www.benchchem.com/product/b10794380?utm_src=pdf-body
https://www.benchchem.com/product/b10794380?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10794380?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Incubate the mixture at 37°C for 30 minutes.

Measure the absorbance of the resulting blue-colored solution at 593 nm.

The absorbance is directly proportional to the concentration of Fe2* ions.

Express the antioxidant capacity as the amount of reduced iron ions (in uM). For Psh-
KD107, every 100 micromoles of the compound reduced 131 micromoles of Fe3*.

In Vitro Neuroinflammation Model (BV-2 Cells)

This protocol describes the use of BV-2 microglial cells to assess the anti-inflammatory effects
of Psh-KD107.

Materials:

BV-2 murine microglial cell line

o DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% penicillin/streptomycin
o Lipopolysaccharide (LPS)

e Psb-KD107

o Griess Reagent for Nitric Oxide (NO) measurement

o Reagents for RNA extraction and RT-gPCR (for cytokine analysis)

Procedure:

e Cell Culture: Culture BV-2 cells in complete DMEM at 37°C in a humidified atmosphere of
5% CO:..

o Cell Seeding: Seed cells in appropriate plates (e.g., 96-well for Griess assay, 24-well for RNA
extraction) and allow them to adhere overnight.

e Treatment:
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o Pre-treat the cells with various concentrations of Psb-KD107 for a specified time (e.g., 1
hour).

o Induce inflammation by adding LPS (e.g., 1 pg/mL) to the media.

o Include control groups: untreated cells, cells treated with LPS only, and cells treated with
Psb-KD107 only.

 Incubation: Incubate the cells for a suitable period (e.g., 24 hours).
e Endpoint Analysis:
o Nitric Oxide (NO) Measurement:
» Collect the cell culture supernatant.

» Measure the concentration of nitrite (a stable product of NO) using the Griess reagent
according to the manufacturer's instructions.

o Cytokine mRNA Expression (RT-gPCR):
» Lyse the cells and extract total RNA.
» Perform reverse transcription to synthesize cDNA.

» Quantify the relative mRNA expression of pro-inflammatory cytokines (e.g., IL-13, IL-6,
TNF-a) using gPCR with appropriate primers. Normalize to a housekeeping gene (e.g.,
GAPDH).

Selectivity and Safety

» Receptor Selectivity: Psb-KD107 shows high selectivity for GPR18 over CB1 and CB:
receptors, with no significant displacement of CB receptor-specific radioligands at
concentrations up to 10 pM.

o Platelet Aggregation: In vitro studies have shown that Psb-KD107 does not affect whole rat
blood aggregation induced by collagen. This is an important feature for its potential safety
profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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